REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:9][CH2:10][N:11](C(OC(C)(C)C)=O)[CH2:12][CH:13]=2)=[N:6][CH:7]=1.Cl>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH:13]=2)=[N:6][CH:7]=1
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Name
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|
Quantity
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50 mg
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Type
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reactant
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Smiles
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ClC=1C=CC(=NC1)C=1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0.8 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the mixture was concentrated after 13 hours
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Duration
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13 h
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Type
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CUSTOM
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Details
|
This resulted in the product with the molecular weight of 194.67 (C10H11ClN2)
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Name
|
|
Type
|
|
Smiles
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ClC=1C=CC(=NC1)C=1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |